

Technical Guide: 9-Chloro Quetiapine (EP Impurity L)

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Compound of Interest

Compound Name: 9-Chloro Quetiapine

CAS No.: 1371638-11-7

Cat. No.: B569853

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Structural Characterization, Origin, and Analytical Strategy

Executive Summary & Chemical Identity

9-Chloro Quetiapine (identified as Impurity L in the European Pharmacopoeia) is a structural analogue of Quetiapine where a hydrogen atom on the aromatic dibenzothiazepine ring system is substituted by a chlorine atom.^{[1][2]}

Unlike the synthetic intermediate 11-chloro-dibenzo[b,f][1,4]thiazepine (often colloquially called "Chloro-Quetiapine" in synthesis labs), **9-Chloro Quetiapine** contains the full piperazine-ethoxyethanol side chain. Its presence represents a "carry-over" impurity derived from chlorinated starting materials used to build the tricyclic core.

Core Chemical Specifications

Parameter	Technical Detail
Common Name	9-Chloro Quetiapine
Pharmacopoeial Designation	Quetiapine EP Impurity L
CAS Registry Number	1371638-11-7
IUPAC Name	2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethanol
Molecular Formula	C ₂₁ H ₂₄ ClN ₃ O ₂ S
Molecular Weight	417.95 g/mol
Monoisotopic Mass	417.1278 Da
Structural Distinction	Aromatic chlorination at position 9 (Ring B), distinct from the bridgehead substitution at position 11. [2] [3] [4] [5]

Structural Analysis & Mechanistic Origin

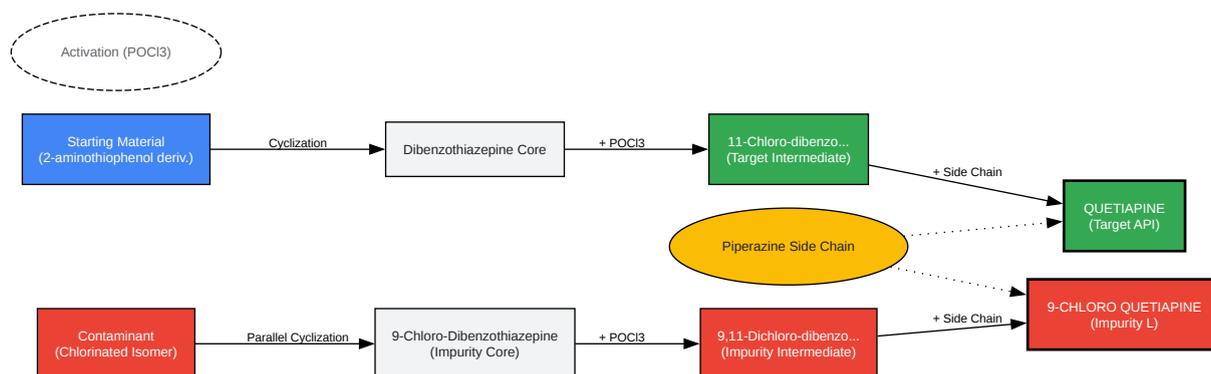
To understand the formation of **9-Chloro Quetiapine**, one must analyze the synthesis of the Quetiapine core. The standard route involves the cyclization of 2-(phenylthio)phenylamine derivatives to form the dibenzothiazepine ring, followed by chlorination at position 11 (using POCl₃) to activate the bridgehead for nucleophilic attack by the piperazine side chain.

The Origin of Impurity L: **9-Chloro Quetiapine** does not arise from the degradation of the API (Active Pharmaceutical Ingredient). Instead, it is a process-related impurity. It originates when the starting material (e.g., 2-aminothiophenol or o-chloronitrobenzene derivatives) contains a regio-isomer or a chlorinated contaminant.

If the tricyclic core is synthesized with an extra chlorine atom on the benzene ring (specifically at position 9), this "dichloro" intermediate (9,11-dichloro-dibenzo[b,f][1,4]thiazepine) will undergo the same coupling reaction with the piperazine side chain as the target molecule. Because the chemistry at position 11 is preserved, the side chain attaches successfully, resulting in **9-Chloro Quetiapine**.

Pathway Visualization

The following diagram illustrates the parallel synthesis pathway that leads to Impurity L alongside the target API.



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Figure 1: Mechanistic origin of **9-Chloro Quetiapine** showing the parallel reaction pathway of the chlorinated contaminant.

Analytical Strategy: Detection and Differentiation

Separating **9-Chloro Quetiapine** from the parent API is challenging due to their structural similarity. Both possess the same basic side chain ($pK_a \sim 7.5$ and ~ 6.8) and similar lipophilicity, though the chloro-substitution makes Impurity L slightly more hydrophobic (higher logP).

Mass Spectrometry (LC-MS/MS)

Mass spectrometry is the definitive method for identification.

- Quetiapine $[M+H]^+$: m/z 384.1

- **9-Chloro Quetiapine** [M+H]⁺: m/z 418.1

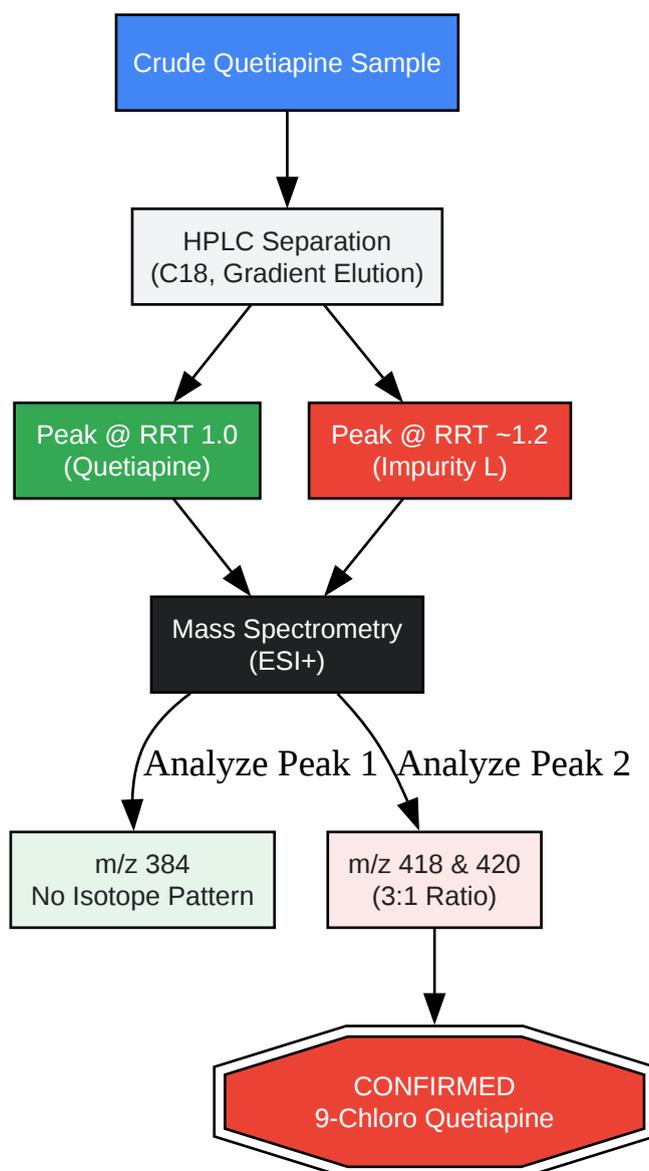
Crucial Identification Marker: The Chlorine Isotope Pattern. Unlike the parent drug, **9-Chloro Quetiapine** will exhibit a distinct 3:1 ratio between the [M+H]⁺ (418) and [M+H+2]⁺ (420) peaks due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is the primary confirmation tool in impurity profiling.

Chromatographic Method (HPLC)

Standard pharmacopoeial methods (EP/USP) for Quetiapine typically use C18 reversed-phase columns.

- Stationary Phase: C18 (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: Gradient of Ammonium Acetate buffer (pH ~6.5) and Methanol/Acetonitrile.
- Elution Order: Due to the electron-withdrawing and lipophilic nature of the chlorine on the aromatic ring, **9-Chloro Quetiapine** typically elutes after Quetiapine.
- Relative Retention Time (RRT): Approximately 1.1 – 1.3 (dependent on specific gradient).

Analytical Workflow Diagram



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Figure 2: Analytical decision tree for confirming the presence of Impurity L.

Significance in Drug Development Genotoxicity Assessment

Aromatic chloro-compounds can sometimes trigger structural alerts for genotoxicity, although in the context of Quetiapine analogues, they are generally treated as standard organic impurities unless specific toxicology data suggests otherwise. However, because this impurity modifies

the tricyclic "warhead" of the drug, it must be tightly controlled (typically <0.15% per ICH Q3A guidelines) to ensure safety and efficacy.

Purification Challenges

Because **9-Chloro Quetiapine** is formed during the ring-closure step, it is present before the final coupling. If not removed at the intermediate stage (the 11-chloro-dibenzo precursor stage), it becomes very difficult to remove from the final API via crystallization because the large piperazine tail dominates the solubility properties of both molecules. Process control at the starting material stage is far superior to downstream purification.

References

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